DLinDMA

Descripción general

Descripción

1,2-Dilinoleoiloxi-N,N-dimetil-3-aminopropano (DLinDMA) es un lípido catiónico ionizable que juega un papel crucial en la formulación de partículas lipídicas de ácido nucleico estables (SNALP). Estas partículas son esenciales para la entrega de ácidos nucleicos, como los ARN de interferencia pequeños (siRNA), que se utilizan en la regulación genética y el tratamiento de enfermedades.

Métodos De Preparación

La preparación de 1,2-Dilinoleoiloxi-N,N-dimetil-3-aminopropano típicamente implica un método de síntesis química. Un enfoque común es hacer reaccionar N,N-dimetilacetanida con ácido linoleico para producir un compuesto intermedio. Este intermedio luego se hace reaccionar con cloruro de tionilo para generar el producto final . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

1,2-Dilinoleoiloxi-N,N-dimetil-3-aminopropano experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar la estructura del lípido, afectando potencialmente su capacidad para formar partículas lipídicas estables.

Reducción: Esta reacción puede restaurar el lípido a su estado original después de la oxidación.

Sustitución: Esta reacción puede introducir diferentes grupos funcionales en el lípido, alterando sus propiedades e interacciones con los ácidos nucleicos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Gene Delivery Systems

DLinDMA is primarily utilized in the formulation of lipid nanoparticles for delivering nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The unique properties of this compound contribute to its efficacy in gene silencing applications.

Case Studies

- Hepatocyte Targeting : In vivo studies have shown that LNPs containing this compound effectively silence genes in hepatocytes, which are crucial for liver function. For instance, LNPs demonstrated a potent knockdown of the GAPDH gene in antigen-presenting cells (APCs) following systemic administration .

- Primary Antigen-Presenting Cells : Research indicated that LNPs with this compound achieved substantial gene silencing in primary macrophages and dendritic cells. At concentrations as low as 1 µg/ml, significant reductions in GAPDH expression were observed, highlighting the potential for treating immunologically mediated diseases .

Vaccine Development

This compound is also pivotal in the development of mRNA vaccines. Its ability to enhance the stability and delivery efficiency of mRNA makes it a valuable component in vaccine formulations.

Lipid Nanoparticle Composition

The incorporation of this compound into lipid nanoparticles improves their structural integrity and biocompatibility, which are essential for effective vaccine delivery. The lipid's unsaturation contributes to better cellular uptake and endosomal escape, critical factors for mRNA vaccines .

Clinical Applications

- COVID-19 Vaccines : The successful deployment of mRNA vaccines against COVID-19 has highlighted the role of lipids like this compound in formulating effective vaccine delivery systems. These nanoparticles ensure that mRNA reaches target cells efficiently, eliciting robust immune responses .

Therapeutic Formulations

Beyond gene delivery and vaccines, this compound has potential applications in other therapeutic areas, including cancer treatment and immunotherapy.

Cancer Therapy

This compound-based lipid nanoparticles can be engineered to deliver therapeutic agents directly to tumor cells, enhancing treatment efficacy while minimizing systemic toxicity. Studies have shown that these formulations can encapsulate chemotherapeutic drugs alongside nucleic acids, providing a dual-action approach to cancer therapy .

Immunotherapy

In immunotherapy, this compound can be used to deliver antigens or adjuvants that stimulate an immune response against tumors or infectious diseases. The ability of LNPs to enhance antigen presentation makes them suitable candidates for developing novel immunotherapeutic strategies .

Safety and Toxicity Profiles

The safety profile of this compound has been assessed through various cytotoxicity studies. Results indicate that LNPs containing this compound exhibit lower toxicity compared to traditional transfection reagents like polyethyleneimine (PEI), making them safer alternatives for use in clinical settings .

Mecanismo De Acción

El mecanismo de acción de 1,2-Dilinoleoiloxi-N,N-dimetil-3-aminopropano involucra su capacidad para formar nanopartículas lipídicas estables que encapsulan ácidos nucleicos. La naturaleza ionizable del lípido le permite interactuar con ácidos nucleicos cargados negativamente, formando complejos que protegen los ácidos nucleicos de la degradación enzimática. Tras la captación celular, las nanopartículas lipídicas facilitan la liberación de los ácidos nucleicos en el citoplasma, donde pueden ejercer sus efectos terapéuticos .

Comparación Con Compuestos Similares

1,2-Dilinoleoiloxi-N,N-dimetil-3-aminopropano a menudo se compara con otros lípidos catiónicos ionizables utilizados en formulaciones de nanopartículas lipídicas, como:

DLin-MC3-DMA: Conocido por su capacidad de entrega superior y menor toxicidad en comparación con 1,2-Dilinoleoiloxi-N,N-dimetil-3-aminopropano.

SM-102: Utilizado en la formulación de vacunas contra COVID-19 de ARNm, ha mostrado títulos de anticuerpos comparables o mejores en modelos de vacunas.

ALC-0315: Otro lípido utilizado en vacunas contra COVID-19 de ARNm, conocido por su eficacia en la entrega de ARNm.

1,2-Dilinoleoiloxi-N,N-dimetil-3-aminopropano es único en su capacidad para formar nanopartículas lipídicas estables con alta fusogenicidad, lo que facilita la entrega citosólica eficiente de ácidos nucleicos .

Actividad Biológica

DLinDMA, or 1,2-dilinoleoyl-3-dimethylammonium-propane, is a cationic lipid that has garnered attention for its potential in gene delivery systems, particularly in the context of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its efficacy as a delivery vector for nucleic acids, its immunogenicity, and various case studies highlighting its applications in gene therapy.

Overview of this compound

This compound is a member of a class of lipids known for their ability to form stable nanoparticles that encapsulate nucleic acids. These nanoparticles facilitate the delivery of genetic material into cells, making them valuable tools in therapeutic applications, including gene therapy and vaccine development.

Case Study: Lafora Disease

A significant study demonstrated the effectiveness of this compound in delivering plasmid DNA for the treatment of Lafora disease, a rare neurodegenerative disorder. The research involved formulating nanosized liposomes containing this compound and assessing their transfection efficiency in HEK293 and neuroblastoma cells. Key findings included:

- Transfection Efficiency : Liposomes containing this compound exhibited high transfection rates with minimal cytotoxicity and negligible hemolysis.

- Biological Activity : Successful expression of the laforin protein was confirmed through Western blotting, indicating the biological activity of the delivered gene .

| Parameter | This compound Liposomes | DOTAP Liposomes |

|---|---|---|

| Transfection Efficiency | High | Moderate |

| Cytotoxicity | Minimal | Moderate |

| Hemolysis | Negligible | Low |

Immunogenicity Assessment

The immunogenic properties of cationic lipids like this compound are critical for their application in therapeutic contexts. Research indicates that while this compound can induce immune responses, its formulation within LNPs can mitigate adverse effects. Notably:

- Complement Activation : Studies have shown that LNPs containing this compound can activate complement pathways but at lower levels compared to other cationic lipids. This reduced activation may lead to fewer side effects associated with immune responses .

- Cellular Uptake : Enhanced cellular uptake was observed with LNPs incorporating this compound, which is essential for effective gene silencing and therapeutic outcomes .

Comparative Efficacy in Gene Silencing

In a comparative study assessing various lipid formulations for siRNA delivery, LNPs containing this compound were shown to facilitate significant gene knockdown. The results indicated:

- Gene Silencing Potency : At concentrations as low as 1 µg/ml, LNPs with this compound achieved approximately 60% silencing of GAPDH in primary macrophages and dendritic cells.

- Uptake Mechanism : The study highlighted that LNPs with this compound effectively disrupt endosomal membranes post-uptake, allowing for efficient release of siRNA into the cytosol .

Propiedades

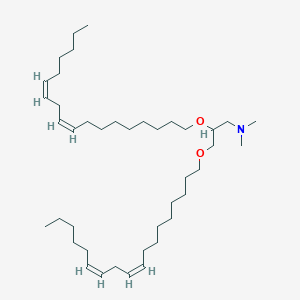

IUPAC Name |

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQBIAXADRDUGK-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871258-12-7 | |

| Record name | Dlindma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DLINDMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.